molecular formula C6H5BrFN B180217 3-Bromo-5-fluoroaniline CAS No. 134168-97-1

3-Bromo-5-fluoroaniline

Cat. No. B180217
M. Wt: 190.01 g/mol
InChI Key: NGZAVSDIXFIWHJ-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoroaniline is a chemical compound with the molecular formula C6H5BrFN. It has a molecular weight of 190.02 g/mol . This compound is used in the preparation of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-fluoroaniline consists of a benzene ring substituted with a bromine atom, a fluorine atom, and an amine group . The IUPAC name for this compound is 3-bromo-5-fluoroaniline .

Scientific Research Applications

Synthesis and Biological Activities

3-Bromo-5-fluoroaniline is a key intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives. These compounds have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacterial strains, as well as notable antifungal properties (Abdel‐Wadood et al., 2014).

Synthetic Methodology Development

Research has also focused on developing new synthetic methodologies involving 3-Bromo-5-fluoroaniline. For example, it was used as a starting material for the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate in the synthesis of many biologically active compounds (Wang et al., 2016).

Versatile Synthesis Applications

Another study focused on the synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid using 3-Bromo-5-fluoroaniline, demonstrating its versatility in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. This highlights the compound's utility in creating a range of substituted pyridines, which are valuable in various chemical and pharmaceutical applications (Sutherland & Gallagher, 2003).

Radioligand Development for Medical Imaging

In medical imaging, 3-Bromo-5-fluoroaniline derivatives have been explored as radioligands. For instance, a study investigated the synthesis of [11C]SP203, a radioligand for imaging brain metabotropic glutamate 5 receptors (mGluR5) in monkey brains using PET scans. This application is significant for neuroscience research and potential clinical applications (Siméon et al., 2012).

Environmental Applications

In environmental science, the degradation of 3-fluoroaniline by Rhizobium sp. was studied, highlighting the compound's role in biodegradation research. This is relevant for understanding the environmental impact and breakdown of fluoroaniline compounds (Zhao et al., 2019).

Safety And Hazards

3-Bromo-5-fluoroaniline is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

3-Bromo-5-fluoroaniline is used in the preparation of heterotricyclic carboxamides as RIG-1 agonists for treatment cell proliferation disorders . Its future directions could involve further exploration of its potential uses in pharmaceutical synthesis.

properties

IUPAC Name

3-bromo-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZAVSDIXFIWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567063
Record name 3-Bromo-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluoroaniline

CAS RN

134168-97-1
Record name 3-Bromo-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-fluoroaniline
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Synthesis routes and methods I

Procedure details

To a solution of N-(3-bromo-5-fluorophenyl)acetamide (Intermediate 181, 8.7 g, 37.4 mmol) in ethanol (30 mL) was added concentrated hydrochloric acid (80 mL). The reaction was heated to 100° C. for 1 hr. It was cooled to room temperature and neutralized with 5N sodium hydroxide. The crude product was extracted with ethyl acetate (2×100 mL), the combined organic layers were washed with brine, dried over magnesium sulfate, filtered, and concentrated to dryness. Chromatography on silica gel with a gradient of 5-10% ethyl acetate in hexanes gave 5.3 g (75%) of the product as a yellow oil.
Quantity
8.7 g
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80 mL
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30 mL
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Yield
75%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A suspension of 29.0 g of iron powder and 20.0 g of ammonium chloride in 50 ml of water was heated to 90° C. with vigorous stirring. To this was added 24.0 g of 1-bromo-3-fluoro-5-nitrobenzene portionwise. The mixture was refluxed for 4 hours, cooled to room temperature and filtered to remove insoluble matter. The insoluble matter and the filtrate were extracted, respectively, with ethyl acetate. Both extracts were combined together and evaporated in vacuo to give 12.1 g of the title compound. Vacuum distillation of a portion thereof gave an analytical sample boiling at 103.0°-105.0° C. /7 mm Hg.
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24 g
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20 g
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50 mL
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29 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-fluoroaniline
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Citations

For This Compound
2
Citations
JR Schultz, SK Costa, GR Jachak… - Journal of medicinal …, 2022 - ACS Publications
Nosocomial infections caused by resistant Gram-positive organisms are on the rise, presumably due to a combination of factors including prolonged hospital exposure, increased use of …
Number of citations: 6 pubs.acs.org
JR Schultz - 2021 - search.proquest.com
Nosocomial infections caused by resistant Gram-positive organisms are on the rise, presumably due to a combination of factors including prolonged hospital exposure, increased use of …
Number of citations: 2 search.proquest.com

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